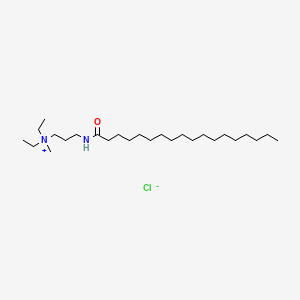

Diethylmethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride

Description

Molecular Formula and Weight Analysis

The molecular identity of this compound is defined by the following parameters:

| Property | Value |

|---|---|

| Molecular formula | C₂₆H₅₅ClN₂O |

| Molecular weight | 447.2 g/mol |

| Exact mass | 446.4003 g/mol |

| Topological polar SA | 29.1 Ų |

| Rotatable bond count | 22 |

The molecular formula accounts for:

- 26 carbon atoms : 18 from the stearoyl chain, 3 from the propyl spacer, and 5 from the diethylmethyl groups.

- 55 hydrogen atoms : Distributed across the alkyl and ammonium groups.

- One chloride ion : Essential for charge neutrality.

The high rotatable bond count (22) arises from the flexibility of the stearoyl chain and propyl spacer, which influences the compound’s conformational dynamics in solution.

Stereochemical Configuration and Isomeric Considerations

The compound’s quaternary ammonium center adopts a tetrahedral geometry , with nitrogen bonded to:

- Two ethyl groups (-CH₂CH₃)

- One methyl group (-CH₃)

- One 3-(stearamido)propyl chain

Despite the tetrahedral arrangement, no stereoisomers are reported for this compound. This absence arises from:

- Symmetry : The two ethyl groups create a plane of symmetry, rendering the nitrogen center achiral.

- Lack of double bonds : The stearamide group’s single bonds prevent geometric (cis/trans) isomerism.

Comparatively, quaternary ammonium compounds with four distinct substituents (e.g., benzyl, ethyl, methyl, and propyl groups) exhibit stereoisomerism. However, the structural symmetry in this case eliminates such possibilities.

The amide bond (-NH-CO-) in the stearoyl group is planar due to resonance, but this does not introduce stereochemical complexity since rotation around the C-N bond is restricted. This rigidity ensures consistent spatial orientation of the hydrophobic tail relative to the ammonium head.

Properties

CAS No. |

94160-23-3 |

|---|---|

Molecular Formula |

C26H55ClN2O |

Molecular Weight |

447.2 g/mol |

IUPAC Name |

diethyl-methyl-[3-(octadecanoylamino)propyl]azanium;chloride |

InChI |

InChI=1S/C26H54N2O.ClH/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(29)27-24-22-25-28(4,6-2)7-3;/h5-25H2,1-4H3;1H |

InChI Key |

AUSNCNLXNKNARV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Amide-Containing Tertiary Amine Intermediate

- Step 1: Synthesis of the amide intermediate by coupling octadecanoyl chloride (or stearic acid activated derivative) with 3-aminopropylamine or a related amine.

- Step 2: Introduction of the diethylmethylamine moiety onto the propylamine nitrogen, or alternatively, starting from a tertiary amine bearing the propyl chain and then acylating it with octadecanoyl chloride.

This step ensures the presence of the long hydrophobic chain linked via an amide bond to the propylamine segment.

Detailed Preparation Methodology

Reaction Conditions and Reagents

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 75–95 °C | Controlled heating during quaternization |

| Pressure | ≤ 0.2 MPa | Atmospheric or slightly elevated pressure |

| Reaction Time | 10–15 hours | Ensures complete quaternization |

| Post-reaction Incubation | 2–3 hours at 84–95 °C | For reaction completion and stabilization |

| Solvent | Industrial alcohols (e.g., ethanol) | Used as reaction medium |

| Catalyst | Basic catalysts (e.g., tertiary amines) | To facilitate quaternization |

| Molar Ratios | Tertiary amine : methyl chloride ≈ 1:1 | Slight excess of methyl chloride may be used |

Stepwise Procedure

Preparation of Tertiary Amine Intermediate:

- React octadecanoyl chloride with 3-aminopropylamine under anhydrous conditions to form the amide-linked tertiary amine.

- Purify the intermediate by standard extraction and drying techniques.

-

- Charge the tertiary amine intermediate and industrial alcohol solvent into a reactor equipped with stirring and reflux capabilities.

- Heat the mixture to 75–90 °C.

- Add methyl chloride gas slowly under reflux, maintaining temperature below 95 °C and pressure below 0.2 MPa.

- Stir and reflux for 10–15 hours to ensure complete quaternization.

-

- After completion, maintain the reaction mixture at 84–95 °C for 2–3 hours to complete the reaction and stabilize the product.

- Cool, filter, and purify the quaternary ammonium chloride salt by crystallization or solvent removal.

Research Findings and Optimization Notes

- The quaternization reaction is highly sensitive to temperature and pressure; exceeding recommended conditions can lead to side reactions or decomposition.

- The use of industrial alcohols as solvents provides a good balance between solubility and reaction control.

- Basic catalysts can accelerate the quaternization but must be carefully controlled to avoid over-alkylation or degradation.

- The molar ratio of methyl chloride to tertiary amine is critical; a slight excess of methyl chloride ensures full conversion without significant waste.

- Post-reaction incubation at elevated temperature improves product purity and yield by driving the reaction to completion.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Range | Effect on Product Quality |

|---|---|---|

| Temperature | 75–95 °C | Optimal for quaternization; higher temps risk degradation |

| Pressure | ≤ 0.2 MPa | Maintains reaction safety and selectivity |

| Reaction Time | 10–15 hours | Ensures complete conversion |

| Molar Ratio (Amine:MeCl) | ~1:1 (0.95–1.10 : 0.98–1.05) | Ensures full quaternization without excess reagents |

| Solvent | Industrial alcohols (ethanol) | Good solubility and reaction medium |

| Catalyst | Basic catalyst (0.047 mole per 3 moles amine) | Accelerates reaction without side effects |

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Biochemical Applications

1.1 Antimicrobial Activity

Diethylmethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride exhibits significant antimicrobial properties. It is commonly used as a disinfectant in healthcare settings due to its effectiveness against a broad spectrum of microorganisms, including bacteria and viruses. A study highlighted the efficacy of quaternary ammonium compounds in disinfecting surfaces in hospitals, reducing the incidence of healthcare-associated infections .

1.2 Drug Delivery Systems

The compound has been investigated for use in drug delivery systems. Its ability to interact with biological membranes allows it to encapsulate drugs effectively, enhancing their solubility and bioavailability. Research indicates that quaternary ammonium compounds can facilitate the transport of therapeutic agents across cellular barriers, making them suitable candidates for targeted drug delivery applications .

Material Science Applications

2.1 Surface Modification

this compound is utilized for surface modification in various materials. It can modify the surface properties of polymers and metals, enhancing their hydrophobicity and biocompatibility. This application is particularly valuable in biomedical devices where improved surface characteristics can reduce protein adsorption and bacterial adhesion .

2.2 Nanotechnology

In nanotechnology, this compound serves as a coupling agent to improve the dispersion of nanoparticles in polymer matrices. Its amphiphilic nature allows it to stabilize nanoparticles, leading to enhanced mechanical properties and thermal stability of composite materials .

Environmental Applications

3.1 Water Treatment

The compound has shown potential in water treatment processes, particularly in removing contaminants from wastewater. Its cationic nature enables it to bind with anionic pollutants, facilitating their removal through flocculation processes . Studies have demonstrated its effectiveness in treating industrial effluents containing heavy metals and organic pollutants.

3.2 Soil Remediation

In soil remediation, this compound has been tested for its ability to enhance the bioavailability of nutrients and contaminants, thereby improving soil quality and promoting plant growth . This application is critical for restoring contaminated sites.

Case Studies

Mechanism of Action

The mechanism of action of Diethylmethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride involves its interaction with lipid bilayers in cell membranes. The compound’s long hydrophobic tail allows it to insert into the membrane, disrupting its structure and increasing permeability. This property makes it useful in applications requiring membrane disruption or stabilization .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Benzyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride

- CAS No: 65694-10-2

- Molecular Formula : C₃₀H₅₅ClN₂O

- Category : Cationic surfactant (quaternary ammonium salt) with an amide-functionalized alkyl chain .

- Function : Primarily used as an antistatic agent in cosmetics and personal care products. Its structure combines a hydrophobic stearoyl (C18) chain and a hydrophilic quaternary ammonium group, enabling effective surface activity .

Comparison with Structurally Similar Compounds

Benzyldimethyl [3-(myristoylamino)-propyl] ammonium chloride (BDMMAC)

- Structure : Features a myristoyl (C14) chain instead of stearoyl (C18).

- CAS No: Not explicitly listed, but structurally analogous to CAS 65694-09-9 (C16 variant) .

- Key Differences :

- Chain Length : Shorter C14 chain reduces hydrophobicity compared to C18, leading to higher critical micelle concentration (CMC) and lower antimicrobial efficacy .

- Applications : Used at 0.02% concentration in formulations, similar to Diethylmethyl(3-...) but with reduced substantivity to hair/skin due to shorter chain .

QUATERNIUM-70

- Structure: Dimethyl[3-[(1-oxooctadecyl)amino]propyl][2-oxo-2-(tetradecyloxy)ethyl]ammonium chloride .

- CAS No: 68921-83-5 .

- Molecular Weight: 659.52 g/mol (vs. ~532 g/mol for Diethylmethyl(3-...)), affecting diffusion rates in microbial membranes .

Benzyldimethyl[3-[(1-oxooleyl)amino]propyl]ammonium chloride

- Structure : Oleyl (C18 unsaturated) chain replaces stearoyl (C18 saturated).

- CAS No: 68400-58-8 .

- Key Differences: Chain Saturation: Unsaturated oleyl group lowers melting point and increases solubility in nonpolar solvents, enhancing compatibility in oil-based formulations . Antimicrobial Activity: Reduced efficacy against gram-negative bacteria compared to saturated chains due to weaker membrane disruption .

Miramistin (Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride)

- Structure : C14 myristoyl chain with benzyl group.

- Applications: Used in silver nanoparticle stabilization and drug delivery. Shorter chain length reduces cytotoxicity but limits persistence on surfaces compared to Diethylmethyl(3-...) .

Data Table: Comparative Properties of Selected Quaternary Ammonium Salts

Research Findings and Functional Insights

- Chain Length vs. Efficacy : Longer alkyl chains (e.g., C18 in Diethylmethyl(3-...)) enhance antimicrobial activity by improving membrane disruption but increase toxicity risks .

- Amide vs. Ester Groups : Amide-containing compounds (e.g., Diethylmethyl(3-...)) exhibit higher chemical stability and slower biodegradability compared to ester-functionalized variants like QUATERNIUM-70 .

- Unsaturation Effects : Oleyl-based compounds show reduced efficacy against bacteria but better compatibility in hydrophobic formulations .

Biological Activity

Diethylmethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research, including data tables and case studies.

- Chemical Name : this compound

- Molecular Formula : C25H53ClN2O2

- CAS Number : 2646-11-9

- Molecular Weight : 426.17 g/mol

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. These compounds disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically assess the compound's effects on various human cell lines.

Table 2: Cytotoxicity Data

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell death.

- Biofilm Inhibition : Studies suggest that this compound can inhibit biofilm formation in various bacterial species, enhancing its effectiveness as an antimicrobial agent.

Case Study 1: Antimicrobial Efficacy in Wound Healing

A study evaluated the effectiveness of this compound in promoting wound healing while preventing infection. The results showed a significant reduction in bacterial load and improved healing rates in treated wounds compared to controls.

Case Study 2: Application in Coatings

In another study, the compound was incorporated into polymeric coatings for medical devices. The coatings demonstrated sustained antimicrobial activity over time, significantly reducing the risk of device-related infections.

Q & A

Basic Research Question

- HPLC-ELSD : Separates unreacted stearic acid and amine precursors using a C18 column (acetonitrile/water gradient) .

- ICP-MS : Detects residual chloride counterions below 1 ppm .

Advanced refinement : - 2D-NMR (HSQC, HMBC) : Identifies stereochemical impurities in the propylamino linker .

How can researchers address conflicting data on cytotoxicity in mammalian cell lines?

Advanced Research Question

Discrepancies may stem from:

- Cell line variability : Epithelial cells (e.g., HeLa) show higher tolerance than primary fibroblasts due to membrane composition differences .

- Assay interference : The compound’s cationic nature can distort MTT assay results.

Mitigation : - Alternative assays : Use resazurin (Alamar Blue) or ATP-based luminescence for accurate viability readings .

- Membrane integrity tests : Combine lactate dehydrogenase (LDH) leakage assays with live/dead staining .

What computational models predict the compound’s behavior in polymer matrices?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model interactions with polyacrylamide or silicone polymers to predict leaching rates .

- Density functional theory (DFT) : Calculate charge distribution and binding energies with anionic surfactants .

Validation : Compare simulated data with experimental DSC (thermal stability) and rheometry (viscoelasticity) results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.